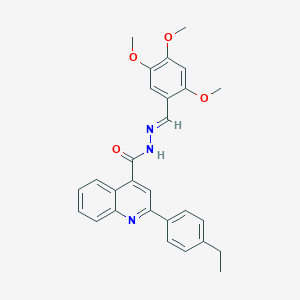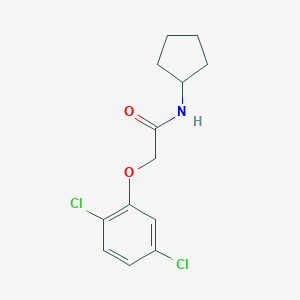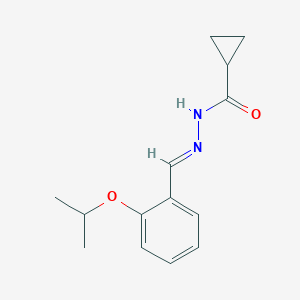![molecular formula C20H20ClN3O3 B451756 (5-chloro-2-nitrophenyl)(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone](/img/structure/B451756.png)
(5-chloro-2-nitrophenyl)(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5-chloro-2-nitrophenyl)(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone is a complex organic molecule that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents . This particular compound features a unique structure that includes a chloro-nitrobenzoyl group and a hexahydro-pyridoindole core, making it a subject of interest for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-2-nitrophenyl)(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The chloro-nitrobenzoyl group is then introduced through a Friedel-Crafts acylation reaction, using 5-chloro-2-nitrobenzoyl chloride and an appropriate Lewis acid catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
(5-chloro-2-nitrophenyl)(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone: can undergo various chemical reactions, including:
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield a variety of substituted indole derivatives.
科学的研究の応用
(5-chloro-2-nitrophenyl)(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone: has several scientific research applications:
作用機序
The mechanism of action of (5-chloro-2-nitrophenyl)(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved would depend on the specific biological activity being studied .
類似化合物との比較
(5-chloro-2-nitrophenyl)(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone: can be compared with other indole derivatives, such as:
1-(4-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone: Known for its anti-HIV activity.
1-(1-(4-ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone: Also studied for its anti-HIV activity.
The uniqueness of This compound lies in its specific structural features, such as the chloro-nitrobenzoyl group and the hexahydro-pyridoindole core, which may confer distinct biological activities and chemical reactivity .
特性
分子式 |
C20H20ClN3O3 |
|---|---|
分子量 |
385.8g/mol |
IUPAC名 |
(5-chloro-2-nitrophenyl)-(2,8-dimethyl-3,4,4a,9b-tetrahydro-1H-pyrido[4,3-b]indol-5-yl)methanone |
InChI |
InChI=1S/C20H20ClN3O3/c1-12-3-5-17-14(9-12)16-11-22(2)8-7-18(16)23(17)20(25)15-10-13(21)4-6-19(15)24(26)27/h3-6,9-10,16,18H,7-8,11H2,1-2H3 |
InChIキー |
JRURHCRZVMHPIS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
正規SMILES |
CC1=CC2=C(C=C1)N(C3C2CN(CC3)C)C(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[N-(1-adamantylacetyl)ethanehydrazonoyl]phenyl}cyclobutanecarboxamide](/img/structure/B451674.png)
![N-[4-(N-{[2-(3-methylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]isonicotinamide](/img/structure/B451677.png)

![Isopropyl 6-ethyl-2-{[(3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B451679.png)
![2-fluoro-N-(3-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B451680.png)
![N'-[(Z)-{5-[(4-bromophenoxy)methyl]furan-2-yl}methylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B451682.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(4-chlorophenyl)urea](/img/structure/B451685.png)
![N'~1~-[(2,4-DIMETHOXYPHENYL)METHYLENE]-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETOHYDRAZIDE](/img/structure/B451687.png)
![N'-[1-(3-chlorophenyl)propylidene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B451688.png)
![3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-ADAMANTANECARBOXAMIDE](/img/structure/B451692.png)


![N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B451697.png)
